Cas no 1259228-03-9 (2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid)
![2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid structure](https://ja.kuujia.com/scimg/cas/1259228-03-9x500.png)
2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1194086
- 1259228-03-9
- 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid
- Z424767096
- 2-[2-(4-chlorophenyl)ethenesulfonamido]-6-fluorobenzoic acid
- 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid
-
- インチ: 1S/C15H11ClFNO4S/c16-11-6-4-10(5-7-11)8-9-23(21,22)18-13-3-1-2-12(17)14(13)15(19)20/h1-9,18H,(H,19,20)
- InChIKey: HCBSOQYQAUODIA-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=C(F)C=CC=C1NS(C=CC1=CC=C(Cl)C=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 355.0081349g/mol
- どういたいしつりょう: 355.0081349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.564±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 530.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 2.40±0.36(Predicted)
2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1194086-0.05g |
1259228-03-9 | 90% | 0.05g |
$212.0 | 2023-07-10 | ||
Enamine | EN300-1194086-2500mg |
1259228-03-9 | 90.0% | 2500mg |
$1370.0 | 2023-10-03 | ||
Enamine | EN300-1194086-10000mg |
1259228-03-9 | 90.0% | 10000mg |
$3007.0 | 2023-10-03 | ||
Enamine | EN300-1194086-50mg |
1259228-03-9 | 90.0% | 50mg |
$587.0 | 2023-10-03 | ||
Enamine | EN300-1194086-100mg |
1259228-03-9 | 90.0% | 100mg |
$615.0 | 2023-10-03 | ||
Enamine | EN300-1194086-250mg |
1259228-03-9 | 90.0% | 250mg |
$642.0 | 2023-10-03 | ||
Enamine | EN300-1194086-5000mg |
1259228-03-9 | 90.0% | 5000mg |
$2028.0 | 2023-10-03 | ||
Enamine | EN300-1194086-500mg |
1259228-03-9 | 90.0% | 500mg |
$671.0 | 2023-10-03 | ||
Enamine | EN300-1194086-1000mg |
1259228-03-9 | 90.0% | 1000mg |
$699.0 | 2023-10-03 |
2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid 関連文献
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acidに関する追加情報
Professional Introduction to 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic Acid (CAS No. 1259228-03-9)
2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid, with the CAS number 1259228-03-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in drug discovery and development. The unique structural features of this molecule, particularly the presence of a fluorobenzene moiety and a sulfonyl group, contribute to its distinct chemical properties and potential therapeutic applications.
The molecular structure of 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid consists of several key functional groups that are critical for its biological activity. The fluorobenzene ring introduces a fluorine atom, which is known to enhance metabolic stability and binding affinity in many pharmacological compounds. Additionally, the sulfonyl group provides a polar region that can interact with biological targets, while the aminobenzoic acid backbone offers a scaffold for further chemical modifications. These structural elements collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymatic and cellular processes. Among these processes, enzymes involved in inflammation and pain signaling have been extensively studied due to their critical roles in numerous diseases. 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid has been identified as a compound that may interact with such enzymes, potentially modulating their activity and providing relief from associated symptoms. Preliminary studies have suggested that this molecule exhibits inhibitory effects on certain inflammatory pathways, making it a promising candidate for further investigation.
The synthesis of 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the fluorobenzene precursor, followed by functionalization with the appropriate sulfonyl and amino groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired molecular connectivity with high precision. The final product is then purified through techniques like column chromatography or recrystallization to meet the stringent requirements for pharmaceutical applications.
The pharmacological profile of 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid has been evaluated through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit specific enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key players in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which contribute to pain, inflammation, and other pathological conditions. The compound's interaction with these enzymes suggests that it may serve as an effective therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
In vivo studies have further supported the potential therapeutic applications of 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid. Animal models of inflammation have shown that treatment with this compound can significantly reduce inflammation-induced pain and swelling. Additionally, preliminary toxicity studies have indicated that it exhibits low systemic toxicity at effective doses, suggesting a favorable safety profile for future clinical development. These findings have generated considerable interest among researchers who are exploring novel treatments for inflammatory diseases.
The structural features of 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid also make it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying specific functional groups within the molecule, researchers can gain insights into how different structural elements influence biological activity. This approach has been instrumental in optimizing drug candidates for improved efficacy and reduced side effects. For instance, variations in the position or substitution pattern of the sulfonyl group can significantly alter the compound's potency and selectivity towards target enzymes.
The role of fluorine atoms in pharmaceutical compounds cannot be overstated. The introduction of fluorine into organic molecules often enhances their pharmacokinetic properties by improving metabolic stability and lipophilicity. In the case of 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid, the fluorobenzene moiety is expected to contribute to these favorable properties, making it more suitable for oral administration and systemic distribution. Furthermore, fluorine atoms can also influence electronic effects within the molecule, affecting its binding interactions with biological targets. These factors collectively contribute to the compound's potential as a viable therapeutic agent.
The development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, modifications to the structure of 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid can help address these issues. For example, introducing polar functional groups or using prodrugs can enhance solubility and bioavailability while maintaining or even improving biological activity. Additionally, computational methods such as molecular docking and virtual screening can be employed to identify optimal modifications that enhance drug-like properties without compromising efficacy.
The future prospects for 2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid are promising given its unique structural features and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties for clinical use. Collaborative efforts between synthetic chemists, medicinal chemists, pharmacologists, and clinicians will be essential in translating preclinical findings into effective therapeutic interventions for patients suffering from inflammatory diseases.
1259228-03-9 (2-[[[2-(4-Chlorophenyl)ethenyl]sulfonyl]amino]-6-fluorobenzoic acid) 関連製品
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 2171835-97-3(3-(2-aminoethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid)
- 2122011-21-4(Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate)
- 104807-46-7(Methoctramine)
- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)
- 2097916-96-4(2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline)
- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)
- 53590-51-5(2-(5-bromo-1H-indol-2-yl)ethan-1-amine)
- 286456-54-0(7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)
- 1234900-83-4(5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)



